CBP Bromodomain Binding Affinity: Benzoxazepine Scaffold Baseline vs. Optimized Inhibitors
No direct binding or activity data are available for 5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine oxalate in public-domain primary literature or authoritative databases. The unsubstituted 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold lacks significant bromodomain affinity on its own; optimized inhibitors bearing C7-aryl and C9-alkoxy substituents achieve nanomolar potency (e.g., I-CBP112 IC₅₀ = 0.142 μM for CBP) . This establishes a class-level inference that the present compound, carrying a C5-thiophene substituent but lacking optimized C7 and C9 groups, is likely to exhibit substantially weaker binding than late-stage analogs. Absent direct measurement, its affinity cannot be quantified or ranked against any specific comparator.
| Evidence Dimension | CBP bromodomain inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not available – no reported IC₅₀ or Kd in public sources |
| Comparator Or Baseline | I-CBP112 (optimized benzoxazepine probe): IC₅₀ = 0.142–0.17 μM (CBP), 0.625 μM (p300) |
| Quantified Difference | Cannot be calculated – target compound data absent |
| Conditions | BLI assay (bromodomain binding inhibition) – comparator data only; target compound not tested |
Why This Matters
Procurement decisions for bromodomain inhibitor screening must account for the absence of potency data; this compound cannot be assumed to act as a bromodomain inhibitor.
